6-(benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(benzenesulfonyl)-1-oxa-6-azaspiro[25]octane is a compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is highly exothermic and requires precise control of temperature and reaction time to ensure safety and efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often utilizes continuous flow microreaction systems. These systems allow for better control over reaction conditions, leading to higher yields and safer production processes .
Chemical Reactions Analysis
Types of Reactions
6-(benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various sulfone, sulfinyl, and sulfide derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. For example, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition can help reduce inflammation and tissue damage in diseases such as acute respiratory distress syndrome .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler compound with similar sulfonyl functionality but lacks the spirocyclic structure.
Spirocyclic oxindoles: These compounds share the spirocyclic structure but have different functional groups and applications.
Uniqueness
6-(benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane is unique due to its combination of a spirocyclic structure and a benzenesulfonyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
6-(benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-17(15,11-4-2-1-3-5-11)13-8-6-12(7-9-13)10-16-12/h1-5H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPDDINHAFIYLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.